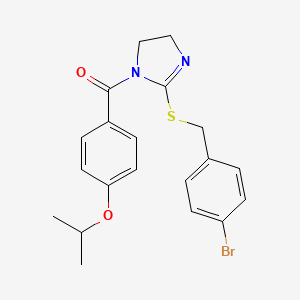

(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone

Description

This compound belongs to a class of bioactive molecules featuring a 4,5-dihydro-1H-imidazole core substituted with a benzylthio group and an aryl methanone moiety. Such derivatives are often synthesized via palladium-catalyzed cross-coupling reactions (as inferred from analogous syntheses in and ) .

Properties

IUPAC Name |

[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-propan-2-yloxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21BrN2O2S/c1-14(2)25-18-9-5-16(6-10-18)19(24)23-12-11-22-20(23)26-13-15-3-7-17(21)8-4-15/h3-10,14H,11-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZNIXKXFIAWHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Structural Overview

The compound features several key structural components:

- Imidazole Ring : Known for its role in biological systems, particularly in enzyme interactions.

- Thioether Linkage : This sulfur-containing group can influence the compound's electronic properties and biological interactions.

- Bromobenzyl Group : The presence of bromine may enhance lipophilicity and facilitate interactions with biological targets.

- Isopropoxyphenyl Moiety : This substituent may contribute to the compound's overall stability and biological activity.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The imidazole ring is particularly notable for its capacity to engage with histidine residues in proteins, which can lead to modulation of various biochemical pathways. The thioether group may also participate in forming stable complexes with metal ions or other biomolecules, enhancing the compound's therapeutic potential .

Biological Activities

Research has indicated that compounds featuring imidazole and thioether groups often exhibit a range of biological activities, including:

- Antimicrobial Activity : The compound's structural features suggest potential efficacy against bacterial and fungal pathogens.

- Anticancer Properties : Similar imidazole derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

- Anti-inflammatory Effects : Some studies indicate that related compounds can reduce inflammation by inhibiting pro-inflammatory cytokines .

Antimicrobial Activity

A study evaluated the antimicrobial properties of several imidazole derivatives, highlighting that compounds with thioether linkages exhibited enhanced activity against Gram-positive and Gram-negative bacteria. The presence of the bromobenzyl group was associated with increased potency due to improved membrane permeability .

Anticancer Evaluation

In vitro studies on related imidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines. For instance, compounds similar to this compound showed IC50 values in the low micromolar range against breast and lung cancer cells. This suggests that modifications to the imidazole structure can lead to enhanced anticancer activity .

Anti-inflammatory Studies

Research has shown that imidazole-containing compounds can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins. This mechanism underlies their potential use as anti-inflammatory agents. The specific compound could be further explored for its ability to modulate inflammatory pathways .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1. 4-Bromobenzylthioacetamide | Thioether + Amide | Antimicrobial |

| 2. 1-(4-Bromobenzyl)-3-methylimidazolium | Imidazole + Quaternary Ammonium | Anticancer |

| 3. 2-(4-Isopropoxyphenyl)thiazole | Thiazole + Phenyl | Antifungal |

| 4. Benzothiazole derivatives | Thiazole + Various substituents | Antimicrobial |

This table illustrates how the unique combination of thioether, imidazole, and ketone functionalities in this compound may confer distinct biological properties compared to other similar compounds.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The bromine atom on the benzyl group undergoes S<sub>N</sub>2 reactions with nucleophiles such as amines, thiols, or alkoxides. For example:

-

Reaction with amines : Substitution with primary/secondary amines yields thioether-linked amine derivatives.

Conditions : DMF, K<sub>2</sub>CO<sub>3</sub>, 80–100°C, 12–24 h .

Mechanism : The bromine acts as a leaving group, replaced by the amine nucleophile. -

Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids forms biaryl derivatives.

Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> or PdCl<sub>2</sub>(dppf) .

Yield : ~70–85% (based on analogous brominated imidazoles).

Oxidation of the Thioether Group

The thioether (-S-) linkage is oxidized to sulfone (-SO<sub>2</sub>-) or sulfoxide (-SO-) groups:

-

Oxidation to sulfone :

Reagents : H<sub>2</sub>O<sub>2</sub>/AcOH or mCPBA (meta-chloroperbenzoic acid).

Conditions : 0°C to rt, 2–6 h.

Outcome : Enhanced electrophilicity for subsequent reactions. -

Selective oxidation to sulfoxide :

Reagents : NaIO<sub>4</sub> or H<sub>2</sub>O<sub>2</sub>/FeSO<sub>4</sub>.

Reactivity of the Imidazole Ring

The 4,5-dihydroimidazole core participates in:

-

Alkylation/Acylation :

Example : Reaction with methyl iodide at the N1 position.

Conditions : K<sub>2</sub>CO<sub>3</sub>, acetone, reflux . -

Electrophilic substitution :

Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces nitro groups at the C4/C5 positions.

Ketone Functionalization

The methanone group undergoes nucleophilic additions :

-

Hydrazone formation :

Reagents : Hydrazine hydrate in EtOH.

Application : Intermediate for heterocycle synthesis (e.g., triazoles) . -

Reduction to alcohol :

Reagents : NaBH<sub>4</sub> or LiAlH<sub>4</sub> (low yields due to competing thioether reduction).

Thiol-Disulfide Exchange

The thioether group participates in radical-mediated reactions :

-

Dehalogenation :

Conditions : Thiol catalysts (e.g., PhSH) with NHC-boranes .

Application : Generation of carbon-centered radicals for C–C bond formation .

Stability Under Acidic/Basic Conditions

-

Acidic hydrolysis :

Cleavage of the imidazole ring occurs in concentrated HCl/H<sub>2</sub>SO<sub>4</sub> at elevated temperatures .

-

Basic conditions :

Stable in mild bases (pH < 10) but degrades in strong NaOH .

Mechanistic Insights

-

S<sub>N</sub>2 reactions proceed via a backside attack, favored by the primary benzyl bromide structure.

-

Thiol-disulfide exchange involves radical chain mechanisms, initiated by H-atom abstraction .

-

Imidazole alkylation is regioselective at N1 due to steric and electronic factors .

Challenges and Side Reactions

-

Competing oxidation : Over-oxidation of thioether to sulfone requires careful stoichiometric control.

-

Reduction interference : Ketone reduction may compete with thioether or imidazole reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents on the benzylthio and aryl methanone groups. These modifications influence electronic properties, solubility, and steric effects. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Findings:

Halogen Substituents :

- The target compound’s 4-bromo substituent (vs. 4-fluoro in ) offers stronger halogen bonding, which can enhance receptor-ligand interactions in biological systems. Bromine’s larger atomic radius may also improve crystallographic resolution .

- In contrast, fluorine’s electronegativity in could reduce metabolic degradation, a common strategy in drug design.

Isopropoxy’s higher lipophilicity may enhance membrane permeability but reduce aqueous solubility.

Core Structure :

- The thiophen-triazol core in introduces a planar aromatic system, favoring π-π stacking interactions absent in the target compound’s simpler imidazole ring. This difference could influence solubility and aggregation behavior .

Synthetic Considerations: Analogous compounds in employ Pd-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig reactions), suggesting the target compound could be synthesized via similar routes. Solvent systems like ethanol/toluene mixtures are common .

Methodological Considerations for Structural Comparison

As highlighted in , compound similarity assessments rely on structural descriptors (e.g., substituent electronegativity, topological polar surface area) and computational tools. The target compound’s bromine and isopropoxy groups place it in a distinct chemical space compared to or , despite shared core motifs. Dissimilarity in substituent size and polarity could lead to divergent bioactivity profiles, underscoring the need for empirical validation .

Q & A

Q. Key Reagents :

- Oxidizing agents : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) for sulfoxide/sulfone derivatives.

- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity during substitution .

Basic: How can researchers confirm the structural integrity of this compound?

Methodological Answer:

Use orthogonal analytical techniques:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.2–7.8 ppm for bromobenzyl), imidazole protons (δ 3.0–4.5 ppm for dihydroimidazole), and isopropoxy methyl groups (δ 1.2–1.4 ppm) .

- ¹³C NMR : Confirm carbonyl (C=O, ~200 ppm) and quaternary carbons.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₂₀H₂₀BrN₂O₂S requires m/z ~447.04) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Advanced: How do reaction conditions influence the selectivity of sulfoxide vs. sulfone formation during oxidation?

Methodological Answer:

Oxidation outcomes depend on reagent strength and stoichiometry:

- Sulfoxide : Use 1 equivalent of H₂O₂ at 0°C to avoid over-oxidation .

- Sulfone : Employ excess mCPBA (2 equivalents) at room temperature .

Contradiction Resolution : Conflicting yields may arise from trace metal impurities; pre-treat solvents with chelating agents (e.g., EDTA) to improve reproducibility .

Advanced: What strategies are effective for studying this compound’s interaction with biological targets?

Methodological Answer:

- Enzyme Inhibition Assays : Screen against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

- Molecular Docking : Model interactions using the bromobenzyl group as a hydrophobic anchor and the imidazole ring for hydrogen bonding (software: AutoDock Vina) .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing target proteins on a sensor chip .

Advanced: How can structure-activity relationship (SAR) studies optimize bioactivity?

Methodological Answer:

- Substituent Variation :

- Replace 4-bromobenzyl with 4-fluorobenzyl to assess halogen impact on target binding .

- Modify isopropoxy to methoxy or tert-butoxy to evaluate steric effects .

- Biological Testing : Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) and compare IC₅₀ values .

Advanced: How to resolve contradictions in NMR data due to tautomerism in the dihydroimidazole ring?

Methodological Answer:

- Variable Temperature NMR : Perform at 25°C and −40°C to stabilize tautomers and assign peaks unambiguously .

- 2D NMR (HSQC, HMBC) : Correlate protons with carbons to map tautomeric states .

- Computational Chemistry : Compare experimental NMR shifts with DFT-calculated values (Gaussian 16, B3LYP/6-31G*) .

Basic: What are the compound’s solubility properties and formulation considerations?

Methodological Answer:

- Solubility :

- Lipophilic due to bromobenzyl/isopropoxy groups; sparingly soluble in water (<0.1 mg/mL).

- Use DMSO for stock solutions (≤10 mM) .

- Formulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) for in vivo delivery .

Advanced: How to address low yields in the final coupling step?

Methodological Answer:

- Catalyst Optimization : Replace traditional bases with Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl ketone formation .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 100°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.